Cas no 161958-41-4 (3,4-difluoro-2-iodoaniline)

3,4-Difluoro-2-iodoaniline is a halogenated aniline derivative featuring both fluorine and iodine substituents on the aromatic ring. This compound is primarily utilized as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty materials. The presence of fluorine and iodine atoms enhances its reactivity, enabling selective functionalization through cross-coupling reactions, nucleophilic substitutions, or further derivatization. Its structural properties make it valuable for constructing complex molecules with tailored electronic and steric characteristics. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture. High-purity grades are available to ensure consistency in synthetic applications.
3,4-difluoro-2-iodoaniline structure
3,4-difluoro-2-iodoaniline structure
Product Name:3,4-difluoro-2-iodoaniline
CAS No:161958-41-4
MF:C6H4F2IN
MW:255.003940582275
CID:2780491
PubChem ID:10944995
Update Time:2025-06-15

3,4-difluoro-2-iodoaniline Chemical and Physical Properties

Names and Identifiers

    • 3,4-difluoro-2-iodoaniline
    • SCHEMBL3867828
    • Benzenamine, 3,4-difluoro-2-iodo-
    • CS-0111950
    • EN300-1704764
    • DTXSID40449333
    • 161958-41-4
    • D77049
    • SB82046
    • 822-196-4
    • Inchi: 1S/C6H4F2IN/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2
    • InChI Key: DFXALKKPUCPETA-UHFFFAOYSA-N
    • SMILES: IC1C(=C(C=CC=1N)F)F

Computed Properties

  • Exact Mass: 254.93565g/mol
  • Monoisotopic Mass: 254.93565g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 0
  • Complexity: 122
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 26Ų

3,4-difluoro-2-iodoaniline Pricemore >>

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Additional information on 3,4-difluoro-2-iodoaniline

Comprehensive Guide to 3,4-Difluoro-2-iodoaniline (CAS No. 161958-41-4): Properties, Applications, and Industry Insights

3,4-Difluoro-2-iodoaniline (CAS No. 161958-41-4) is a halogenated aniline derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its fluoro and iodo substituents, serves as a versatile intermediate in organic synthesis. Its unique structure enables applications in cross-coupling reactions, a topic frequently searched by chemists exploring palladium-catalyzed transformations or Suzuki-Miyaura coupling.

Recent trends in AI-driven drug discovery have amplified interest in 3,4-difluoro-2-iodoaniline, as researchers seek halogen-rich building blocks for high-throughput screening. The compound’s electron-withdrawing properties make it valuable for designing bioactive molecules, a hot topic in medicinal chemistry forums. Google Scholar data shows a 22% annual increase in publications referencing this CAS number, reflecting its growing role in precision synthesis.

From an industrial perspective, 161958-41-4 aligns with the demand for fluorinated intermediates, driven by the expanding market for PET imaging agents and proton pump inhibitors. Manufacturers emphasize its stability under Grignard reaction conditions, addressing a common query in organic synthesis troubleshooting discussions. The ortho-iodo moiety specifically enables direct arylation, a technique gaining traction in green chemistry circles.

Analytical studies highlight the compound’s crystalline structure (verified by XRD), with melting points between 98-102°C – a detail often requested in patent applications. Its solubility profile (soluble in DMSO, moderately soluble in ethanol) makes it suitable for parallel synthesis workflows. These characteristics position 3,4-difluoro-2-iodoaniline as a key player in fragment-based drug design, currently trending in computational chemistry research.

Environmental considerations surrounding halogenated compounds have led to innovations in catalytic dehalogenation methods for 161958-41-4. This addresses sustainability concerns raised in ACS Green Chemistry journals, where readers frequently search for eco-friendly halogen handling protocols. The compound’s low vapor pressure also makes it preferable for industrial-scale reactions compared to volatile alternatives.

In material science applications, the difluoroaniline core contributes to developing liquid crystal materials and OLED precursors. Patent databases reveal 18 filings since 2020 utilizing this CAS number for electronic-grade chemicals, coinciding with the boom in flexible display technologies. The iodine atom specifically enables radical polymerization initiators, a niche but growing application.

Quality control protocols for 3,4-difluoro-2-iodoaniline typically involve HPLC purity analysis (≥98%) and heavy metal screening, reflecting GMP standards for pharmaceutical intermediates. These specifications respond to frequent queries from QA/QC professionals in API manufacturing communities. Storage recommendations (amber vials under argon atmosphere) are particularly searched by laboratory technicians handling light-sensitive compounds.

The global market for fluorinated aromatic amines is projected to grow at 6.8% CAGR through 2030, with 161958-41-4 benefiting from demand in Asia-Pacific pharmaceutical hubs. Regulatory databases indicate compliance with REACH and FDA ICH guidelines, a critical consideration for contract research organizations (CROs) sourcing materials. This positions the compound favorably compared to analogous brominated derivatives facing stricter controls.

Emerging research explores continuous flow chemistry applications of 3,4-difluoro-2-iodoaniline, with recent ScienceDirect articles demonstrating 89% yield improvements in microreactor systems. Such advancements address industry pain points around batch process scalability, frequently discussed in process chemistry webinars. The compound’s moderate reactivity makes it ideal for automated synthesis platforms increasingly adopted in lab digitalization initiatives.

For synthetic chemists, the regioselectivity of 3,4-difluoro-2-iodoaniline in electrophilic aromatic substitution remains a popular research topic, with over 1,200 SciFinder entries analyzing its behavior. The meta-directing effect of fluorine atoms creates unique opportunities for selective functionalization, a technique gaining attention in catalysis journals. These properties explain its inclusion in Enamine’s building block catalog, a resource heavily trafficked by drug discovery teams.

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